1-(3,4-Dichlorophenyl)ethanol
Overview
Description
1-(3,4-Dichlorophenyl)ethanol is an organic compound with the molecular formula C8H8Cl2O It is a chiral molecule, meaning it has non-superimposable mirror images
Mechanism of Action
Target of Action
A structurally similar compound, a synthetic dichloro-substituted aminochalcone, has been studied for its antitrypanosomiasis activity . The protein targets of this compound in the evolutionary cycle of T. cruzi include Cruzain, Trypanothione reductase, TcGAPDH, and CYP51 .
Mode of Action
The structurally similar compound mentioned above acts on the active site of the cyp51 receptor . It establishes a stable complex with the target through hydrogen interactions .
Biochemical Pathways
The structurally similar compound has been shown to inhibit parasite proliferation via cytotoxicity analysis on mammalian host cells .
Pharmacokinetics
The structurally similar compound presents an alignment between permeability and hepatic clearance, although it presents low metabolic stability . It can form reactive metabolites from N-conjugation and C=C epoxidation .
Result of Action
The structurally similar compound has been shown to be effective against trypomastigotes .
Biochemical Analysis
Biochemical Properties
It has been found that similar compounds can act as catalysts in biochemical reactions . For instance, ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate has been identified as a potent catalyst in the bioreduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone . This suggests that 1-(3,4-Dichlorophenyl)ethanol may also interact with enzymes and other biomolecules in a similar manner.
Cellular Effects
The cellular effects of this compound are currently unknown. Related compounds have been shown to influence cellular processes. For example, 3-(3,4-Dichlorophenyl)-1,1-Dimethylurea (DCMU), a photosynthesis inhibitor, has been shown to affect the cell cycle in Euglena gracilis . It inhibits the transit through G2/M phase but does not block entrance into the cell cycle . This suggests that this compound may also have significant effects on cellular processes.
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. Related compounds have been shown to interact with biomolecules at the molecular level. For instance, ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate acts as a catalyst in the bioreduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone, suggesting potential binding interactions with biomolecules .
Temporal Effects in Laboratory Settings
A related compound, ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate, has been shown to effectively transform 2-chloro-1-(2,4-dichlorophenyl)ethanone at relatively high conversion temperatures, with the reaction conducted at 40 °C for 26 hours . This suggests that this compound may also exhibit temporal changes in its effects over time in laboratory settings.
Metabolic Pathways
The metabolic pathways involving this compound are not well-studied. Related compounds have been shown to be involved in metabolic pathways. For instance, ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate is involved in the bioreduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,4-Dichlorophenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 3,4-dichloroacetophenone using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an organic solvent like ethanol or tetrahydrofuran under controlled temperature conditions .
Industrial Production Methods: In industrial settings, the synthesis of this compound often employs biocatalytic methods. Enzymes such as ketoreductases can be used to achieve high enantioselectivity and yield. For instance, the reduction of 3,4-dichloroacetophenone using Escherichia coli cells expressing specific ketoreductases has been reported to produce the desired alcohol with high optical purity .
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dichlorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3,4-dichloroacetophenone using oxidizing agents like manganese dioxide or chromium trioxide.
Reduction: Further reduction can yield 1-(3,4-dichlorophenyl)ethane.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Manganese dioxide in acetonitrile at elevated temperatures.
Reduction: Sodium borohydride in ethanol at room temperature.
Substitution: Thionyl chloride in dichloromethane under reflux conditions.
Major Products:
Oxidation: 3,4-Dichloroacetophenone.
Reduction: 1-(3,4-Dichlorophenyl)ethane.
Substitution: Various substituted phenyl ethanols depending on the reagent used.
Scientific Research Applications
1-(3,4-Dichlorophenyl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including its role as a precursor in the synthesis of biologically active molecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of drugs with antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of complex molecules
Comparison with Similar Compounds
- 1-(3,4-Difluorophenyl)ethanol
- 1-(3,4-Dibromophenyl)ethanol
- 1-(3,4-Dimethylphenyl)ethanol
Comparison: 1-(3,4-Dichlorophenyl)ethanol is unique due to the presence of two chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Compared to its fluorinated, brominated, or methylated analogs, the dichloro compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications .
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZTGSONNNMGQNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601290888 | |
Record name | 3,4-Dichloro-α-methylbenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601290888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1475-11-2 | |
Record name | 3,4-Dichloro-α-methylbenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1475-11-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dichloro-alpha-methylbenzyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001475112 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1475-11-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55517 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,4-Dichloro-α-methylbenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601290888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dichloro-α-methylbenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.562 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the chirality of 1-(3,4-dichlorophenyl)ethanol?
A1: this compound exists as two enantiomers, the (R)- and (S)- isomers. This chirality is significant because biological systems often exhibit selectivity towards specific enantiomers. [, ] For example, research demonstrates that the enzyme Alcaligene sp. lipase shows enantioselectivity towards the (R)-isomer of this compound during transesterification reactions. [, ] This selectivity is crucial for applications like kinetic resolution, where enzymes are used to separate enantiomers from a racemic mixture. [, ]
Q2: How does the structure of this compound relate to its biological activity?
A2: While the provided research focuses on enzymatic resolution and doesn't delve into specific biological targets of this compound, we can infer some structure-activity relationships. The presence of the chlorine atoms on the aromatic ring can influence the molecule's lipophilicity, potentially impacting its interaction with biological membranes. [] Furthermore, the position of the chlorine atoms (3,4-dichloro substitution) might influence the molecule's binding affinity to enzymes or receptors. Further research is needed to fully elucidate the relationship between the structure of this compound and its biological activity.
Q3: What are the potential applications of lipase-catalyzed kinetic resolution of this compound?
A3: Kinetic resolution of racemic mixtures, like that of this compound, is a crucial process in pharmaceutical and fine chemical synthesis. [, ] Obtaining enantiomerically pure compounds is often essential for drug development, as different enantiomers can exhibit distinct pharmacological activities, potencies, and even toxicities. [, ] Therefore, the ability to efficiently separate the enantiomers of this compound using Alcaligene sp. lipase could have implications for producing enantiopure pharmaceuticals or intermediates for various chemical syntheses. [, ]
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